4-Methylphenyl trifluoromethyl sulphoxide
Overview
Description
4-Methylphenyl trifluoromethyl sulphoxide is an organic compound with the chemical formula C8H7F3OS. It is known for its unique chemical properties and is used in various scientific research applications. The compound consists of a 4-methylphenyl group attached to a trifluoromethyl sulphoxide group, making it a valuable reagent in organic synthesis and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylphenyl trifluoromethyl sulphoxide typically involves the reaction of 4-methylphenyl sulfoxide with trifluoromethylating agents. One common method is the desulfurization-fluorination process, which uses reagents such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) in combination with a fluoride source like XtalFluor-E ([Et2NSF2]BF4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar desulfurization-fluorination methods. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl trifluoromethyl sulphoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulphoxide group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylphenyl trifluoromethyl sulphoxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methylphenyl trifluoromethyl sulphoxide involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates, influencing the chemical and physical properties of the resulting products. This mechanism is particularly important in the synthesis of trifluoromethyl-containing compounds, which are valuable in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylphenyl trifluoromethyl sulphoxide include:
4-Methylphenyl sulfoxide: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethyl phenyl sulfoxide: Contains a phenyl group instead of a 4-methylphenyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the 4-methylphenyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical processes and research applications .
Properties
IUPAC Name |
1-methyl-4-(trifluoromethylsulfinyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-6-2-4-7(5-3-6)13(12)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPRKMXCMQQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357063 | |
Record name | ST072449 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2189-43-7 | |
Record name | ST072449 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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